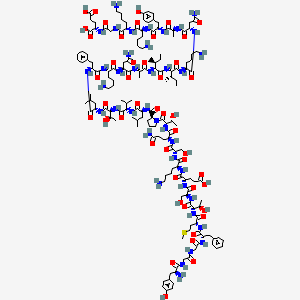

beta-Endorphin human

Description

Properties

Molecular Formula |

C158H251N39O46S |

|---|---|

Molecular Weight |

3465.0 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid |

InChI |

InChI=1S/C158H251N39O46S/c1-17-84(9)126(153(237)182-102(44-29-34-65-163)137(221)186-112(74-118(166)206)142(226)171-86(11)131(215)183-110(73-94-48-52-96(204)53-49-94)146(230)177-99(41-26-31-62-160)135(219)175-98(40-25-30-61-159)134(218)170-78-122(210)173-106(158(242)243)56-59-124(213)214)193-154(238)127(85(10)18-2)192-132(216)87(12)172-143(227)113(75-119(167)207)185-136(220)100(42-27-32-63-161)178-147(231)111(72-92-38-23-20-24-39-92)184-144(228)107(68-81(3)4)188-155(239)129(89(14)201)195-152(236)125(83(7)8)191-148(232)108(69-82(5)6)187-151(235)116-45-35-66-197(116)157(241)130(90(15)202)196-140(224)103(54-57-117(165)205)179-149(233)114(79-198)189-138(222)101(43-28-33-64-162)176-139(223)104(55-58-123(211)212)180-150(234)115(80-199)190-156(240)128(88(13)200)194-141(225)105(60-67-244-16)181-145(229)109(71-91-36-21-19-22-37-91)174-121(209)77-168-120(208)76-169-133(217)97(164)70-93-46-50-95(203)51-47-93/h19-24,36-39,46-53,81-90,97-116,125-130,198-204H,17-18,25-35,40-45,54-80,159-164H2,1-16H3,(H2,165,205)(H2,166,206)(H2,167,207)(H,168,208)(H,169,217)(H,170,218)(H,171,226)(H,172,227)(H,173,210)(H,174,209)(H,175,219)(H,176,223)(H,177,230)(H,178,231)(H,179,233)(H,180,234)(H,181,229)(H,182,237)(H,183,215)(H,184,228)(H,185,220)(H,186,221)(H,187,235)(H,188,239)(H,189,222)(H,190,240)(H,191,232)(H,192,216)(H,193,238)(H,194,225)(H,195,236)(H,196,224)(H,211,212)(H,213,214)(H,242,243)/t84-,85-,86-,87-,88+,89+,90+,97-,98-,99-,100-,101-,102-,103-,104-,105+,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,125-,126-,127-,128-,129-,130-/m0/s1 |

InChI Key |

JMHFFDIMOUKDCZ-XKMGUCBZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |

Origin of Product |

United States |

Molecular Biology and Biosynthesis of Beta Endorphin Human

Pro-Opiomelanocortin (POMC) as the Precursor Protein

Human beta-endorphin (B3029290) is not synthesized directly but is derived from a larger precursor polypeptide known as pro-opiomelanocortin (POMC). nih.govwikipedia.orgphysiology.org This precursor molecule contains the sequences for several biologically active peptides, which are liberated through a series of enzymatic cleavages. medlineplus.govresearchgate.net

The gene encoding POMC in humans is located on the short arm of chromosome 2, specifically at position 2p23. wikipedia.orgresearchgate.net The gene consists of three exons and two large introns. researchgate.netnih.gov Exon 1 is non-coding, while exons 2 and 3 contain the translated sequences. researchgate.netresearchgate.net Exon 2 encodes the signal peptide and the N-terminal region of the protein, whereas exon 3 encodes the majority of the functionally important peptides, including adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSH), and beta-endorphin. researchgate.net

The expression of the POMC gene is highly regulated and tissue-specific, controlled by various regulatory sequences, including a promoter and distinct enhancer regions for pituitary and hypothalamic expression. researchgate.netnih.gov Transcription is influenced by numerous signaling pathways and transcription factors. nih.gov For example, in the pituitary, corticotropin-releasing hormone (CRH) stimulates POMC transcription, while glucocorticoids exert negative feedback to repress it. nih.gov In the hypothalamus, transcription is regulated by distinct enhancers, such as nPE1 and nPE2, which integrate signals related to energy balance. researchgate.net

| Feature | Description |

| Gene Name | Pro-opiomelanocortin (POMC) |

| Human Chromosomal Location | 2p23.3 wikipedia.org |

| Genomic Coordinates | Start: 25,160,853 bp, End: 25,168,903 bp wikipedia.org |

| Structure | 3 exons, 2 introns researchgate.netnih.gov |

| Translated Exons | Exons 2 and 3 researchgate.netresearchgate.net |

| Encoded Peptides | ACTH, α-MSH, β-MSH, γ-MSH, β-endorphin, and others medlineplus.govoup.com |

This table summarizes the key structural and locational details of the human POMC gene.

Following the synthesis of the POMC preproprotein (267 amino acids), it is directed into the endoplasmic reticulum, where its signal peptide is removed, yielding the POMC pro-protein (241 amino acids). wikipedia.org This pro-protein then travels through the secretory pathway, where it undergoes a complex and tissue-specific series of cleavages to generate beta-endorphin and other bioactive peptides. wikipedia.orgnih.govbioscientifica.com This processing occurs within the trans-Golgi Network and secretory granules. nih.govoup.comoup.com

The proteolytic cleavage of POMC is initiated by a family of calcium-dependent serine proteases called prohormone convertases (PCs). nih.govbioscientifica.com The two primary enzymes involved are PC1/3 (also known as PC1) and PC2. nih.govbioscientifica.comnih.gov These enzymes cleave POMC at specific sites marked by pairs of basic amino acids (lysine and arginine). researchgate.netnih.gov

The specific peptides produced from POMC depend on which convertases are present in a given tissue. researchgate.netnih.gov

In the anterior pituitary: Corticotroph cells primarily express PC1/3. nih.gov Here, PC1/3 cleaves POMC to produce adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH), which is the direct precursor to beta-endorphin. nih.govresearchgate.net

In the hypothalamus, skin, and intermediate lobe of the pituitary: These tissues express both PC1/3 and PC2. nih.gov The presence of PC2 allows for further processing. PC2 cleaves β-LPH to yield γ-lipotropin and beta-endorphin. nih.govoup.com It also cleaves ACTH into α-MSH and corticotropin-like intermediate peptide (CLIP). nih.govresearchgate.net

After the prohormone convertases cleave the POMC protein at paired basic residues, carboxypeptidase E (CPE), also known as carboxypeptidase H, plays a crucial role. nih.govwikipedia.org CPE is an exopeptidase that removes the remaining basic lysine (B10760008) or arginine residues from the C-terminus of the newly formed peptide intermediates. wikipedia.orgnih.gov This trimming step is essential for the maturation and biological activity of many of the resulting peptides, including beta-endorphin. wikipedia.orgwikipedia.org The optimal pH for CPE activity is around 5.5, which is consistent with the acidic environment of secretory granules where this processing occurs. nih.gov

The tissue-specific enzymatic machinery results in a distinct profile of peptides derived from the single POMC precursor. wikipedia.orgphysiology.org

The pathway leading to beta-endorphin involves two key endoproteolytic steps:

PC1/3 cleaves POMC to separate the ACTH-containing portion from β-lipotropin (β-LPH). nih.govresearchgate.net

PC2 then cleaves β-LPH into γ-lipotropin and the 31-amino-acid C-terminal fragment, which is mature beta-endorphin (specifically, β-endorphin 1-31). nih.govoup.comresearchgate.net

Simultaneously, other regions of the POMC precursor are processed to generate a suite of co-products with diverse biological functions. medlineplus.govoup.com These include ACTH (critical for adrenal steroidogenesis), and the melanocyte-stimulating hormones α-MSH, β-MSH, and γ-MSH, which are involved in pigmentation and energy homeostasis. medlineplus.govoup.com

| Tissue | Key Convertases | Primary POMC-Derived Products |

| Anterior Pituitary | PC1/3 nih.gov | ACTH, β-Lipotropin (β-LPH) nih.govresearchgate.net |

| Hypothalamus | PC1/3 and PC2 nih.gov | α-MSH, CLIP, β-Endorphin, γ-Lipotropin nih.govnih.gov |

| Skin | PC1/3 and PC2 nih.gov | ACTH, α-MSH nih.gov |

| Immune Cells | PC1, PC2, CPE nih.gov | β-Endorphin nih.gov |

This table illustrates the tissue-specific processing of the POMC precursor protein and the major resulting peptide hormones.

Post-Translational Processing of POMC to Beta-Endorphin Human

Cellular and Tissue Localization of this compound Synthesis and Storage

The synthesis and storage of beta-endorphin are confined to cells that express the POMC gene and the necessary processing enzymes. The primary sites in humans include:

Pituitary Gland : POMC is synthesized in the corticotroph cells of the anterior pituitary and the melanotroph cells of the intermediate lobe (which is more prominent in fetal life and pregnancy). nih.govwikipedia.orgnih.gov The anterior pituitary is a major source of circulating beta-endorphin and its precursor, β-lipotropin. nih.govnih.gov

Hypothalamus : A key central nervous system site for beta-endorphin production is a population of neurons in the arcuate nucleus. nih.govwikipedia.orgnih.gov From here, neuronal projections extend to various brain regions, allowing beta-endorphin to act as a neurotransmitter or neuromodulator. wikipedia.org

Brainstem : Smaller populations of POMC-expressing neurons are also found in the brainstem, specifically in the nucleus of the solitary tract. nih.gov

Skin : Human keratinocytes and melanocytes in the epidermis have been shown to express the POMC gene and produce beta-endorphin and other POMC-derived peptides like ACTH and α-MSH. nih.govnih.gov

Immune System : Various immune cells, including lymphocytes, monocytes, and macrophages, can synthesize and store POMC and beta-endorphin, particularly at sites of inflammation. nih.govoup.com

Placenta : The syncytiotrophoblast of the human placenta is another site of beta-endorphin production. nih.gov

Other Tissues : POMC gene expression has also been reported in other tissues, including the testes, ovary, and adrenal gland, although its physiological role in these locations is less defined. wikipedia.orgnih.gov

Hypothalamic Neurons as a Primary Source for Brain and Spinal Cord this compound

Neurons located primarily in the arcuate nucleus of the hypothalamus are a principal site of beta-endorphin synthesis within the central nervous system. nih.govmdpi.comnih.gov These hypothalamic POMC neurons project to various brain regions, including the amygdala, the ventral tegmental area (VTA), and the nucleus accumbens, where beta-endorphin acts as a neurotransmitter and neuromodulator. nih.govwikipedia.orgnih.gov

Within these neurons, the POMC precursor undergoes enzymatic cleavage by prohormone convertase 2 (PC2), which processes β-lipotropin into β-endorphin. nih.gov This is distinct from the processing pathway in the anterior pituitary, which primarily utilizes prohormone convertase 1 (PC1/3). nih.gov The beta-endorphin produced in the hypothalamus is crucial for functions within the brain and spinal cord, including pain modulation (analgesia), behavior, and neuroendocrine regulation. nih.govwikipedia.org Research indicates that beta-endorphin released from these neurons can inhibit the release of GABA, an inhibitory neurotransmitter, which in turn can lead to an increase in dopamine (B1211576) release, contributing to feelings of reward and well-being. wikipedia.orgnih.gov

| Key Findings: Hypothalamic Beta-Endorphin Production | Research Details | Source(s) |

| Primary Location | Beta-endorphin synthesizing cell bodies are mainly located in the hypothalamic arcuate nucleus (ArcN). | nih.govnih.gov |

| Enzymatic Processing | Prohormone convertase 2 (PC2) is the key enzyme that cleaves β-lipotropin to yield β-endorphin in hypothalamic neurons. | nih.gov |

| Neuromodulatory Role | Acts as a neurotransmitter/neuromodulator in brain regions involved in pain, reward, and behavior, such as the VTA and amygdala. | nih.govwikipedia.orgnih.gov |

| Mechanism of Action | Can inhibit GABA release, leading to increased dopamine levels in certain neural pathways. | wikipedia.orgnih.gov |

Anterior Pituitary Gland as a Source for Circulating this compound

The anterior lobe of the pituitary gland is the primary source of beta-endorphin found in the circulatory system. ethancrossingspringfield.commdpi.comwikipedia.org In the corticotroph cells of the anterior pituitary, the POMC gene is expressed and the resulting protein is processed primarily by the enzyme prohormone convertase 1 (PC1/3). nih.govnih.gov This processing cleaves POMC into adrenocorticotropic hormone (ACTH) and β-lipotropin. nih.govwikipedia.org While some β-lipotropin is released, a portion can be further processed to yield beta-endorphin(1-31), the most biologically active form. mdpi.comnih.govdtic.mil

Beta-endorphin and ACTH are stored together in secretory granules and are co-released into the bloodstream in response to various stimuli, most notably stress. mdpi.com The release is stimulated by corticotropin-releasing hormone (CRH) from the hypothalamus. mdpi.comtaylorandfrancis.com Once in circulation, beta-endorphin acts as a hormone, exerting effects on peripheral tissues. wikipedia.org The predominant form released from the anterior pituitary is the full-length, non-acetylated beta-endorphin(1-31), which possesses potent analgesic properties. mdpi.comdtic.mil

| Key Findings: Anterior Pituitary Beta-Endorphin Production | Research Details | Source(s) |

| Cell Type | Synthesized in the corticotroph cells of the anterior pituitary lobe. | nih.gov |

| Enzymatic Processing | Primarily involves prohormone convertase 1 (PC1/3) to generate ACTH and β-lipotropin from POMC. β-endorphin is subsequently cleaved from β-lipotropin. | nih.govnih.gov |

| Co-release | Released into the bloodstream along with ACTH in response to stimuli like stress and CRH. | mdpi.com |

| Primary Form | Secretes the potent, non-acetylated beta-endorphin(1-31) form. | mdpi.comdtic.mil |

Production of this compound by Immune System Cells (T-lymphocytes, B-lymphocytes, monocytes, macrophages)

The immune system is a significant non-neural, non-pituitary source of beta-endorphin. Various immune cells, including T-lymphocytes, B-lymphocytes, monocytes, and macrophages, have been shown to express POMC mRNA and possess the necessary enzymatic machinery to synthesize and secrete beta-endorphin. taylorandfrancis.comnih.gov This production is particularly prominent at sites of inflammation. taylorandfrancis.comnih.gov

Studies have demonstrated that immune cells contain the prohormone convertases PC1 and PC2, as well as carboxypeptidase E, enabling them to process POMC into active beta-endorphin. nih.gov Immunoelectron microscopy has revealed that beta-endorphin is stored in secretory granules within these immune cells, similar to its storage in neurons and pituitary cells. nih.gov The release of beta-endorphin from these cells can be triggered by stressful stimuli and substances like noradrenaline, allowing it to act locally to modulate pain and inflammation. wikipedia.orgnih.gov For instance, T-lymphocytes recruited to a site of injury can release beta-endorphin, which then binds to peripheral opioid receptors to inhibit pain signals. wikipedia.org

| Key Findings: Immune Cell Beta-Endorphin Production | Research Details | Source(s) |

| Producing Cells | T-lymphocytes, B-lymphocytes, monocytes, macrophages, and granulocytes. | wikipedia.orgnih.govnih.gov |

| Processing Enzymes | Express PC1, PC2, and carboxypeptidase E, indicating a complete processing pathway from POMC. | nih.gov |

| Storage | Stored within secretory granules in immune cells. | nih.gov |

| Function | Released at sites of inflammation to provide localized pain relief and immune modulation. | wikipedia.orgtaylorandfrancis.comnih.gov |

This compound Expression in Other Peripheral Sites (e.g., Skin, Testis)

Beyond the central nervous system, pituitary, and immune system, beta-endorphin is also produced in other peripheral tissues.

Skin: Human epidermal keratinocytes and unmyelinated peripheral nerve fibers within the skin can produce beta-endorphin. nih.govmibellebiochemistry.com This local production is part of a cutaneous opioid system that plays a role in skin homeostasis, wound healing, and communication between skin cells and nerves. nih.govmibellebiochemistry.com Studies have shown that keratinocytes positive for beta-endorphin are often clustered around the terminal ends of nerve fibers, suggesting a direct signaling pathway. nih.gov

Testis: Beta-endorphin is synthesized within the testis, including in Leydig cells and sperm. nih.gov Its production in the male reproductive system is implicated in the regulation of testicular function. Under conditions of psychological stress, elevated levels of beta-endorphin in the testis have been associated with increased apoptosis (programmed cell death) of Leydig cells, potentially impacting reproductive health. nih.gov

| Key Findings: Peripheral Beta-Endorphin Expression | Research Details | Source(s) |

| Skin | Produced by epidermal keratinocytes and peripheral nerve endings. | nih.govmibellebiochemistry.com |

| Skin Function | Involved in wound healing, skin homeostasis, and neuro-cutaneous communication. | nih.govmibellebiochemistry.com |

| Testis | Synthesized in Leydig cells and sperm. | nih.gov |

| Testis Function | Implicated in the local regulation of reproductive function; elevated levels under stress are linked to Leydig cell apoptosis. | nih.gov |

Dynamic Regulation of this compound Secretion and Release Mechanisms

The secretion and release of beta-endorphin are tightly regulated by a complex interplay of neuroendocrine, immune, and neurotransmitter signals.

Stress and the HPA Axis: The hypothalamic-pituitary-adrenal (HPA) axis is a central regulator of beta-endorphin release, particularly from the anterior pituitary. mdpi.com Stressful stimuli trigger the hypothalamus to release corticotropin-releasing hormone (CRH), which stimulates the co-secretion of ACTH and beta-endorphin into the bloodstream. mdpi.comtaylorandfrancis.com

Neurotransmitter Control: Various neurotransmitter systems modulate beta-endorphin release. Serotonin (B10506) has been shown to have a stimulatory influence on pituitary beta-endorphin secretion. nih.govdtic.mildtic.mil Conversely, dopamine can inhibit its basal and stimulated release. nih.gov Catecholamines like noradrenaline can stimulate beta-endorphin release from immune cells at inflammatory sites. nih.gov

Cytokine Regulation: Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNFα), can stimulate the production and secretion of beta-endorphin from the pituitary gland. taylorandfrancis.com This establishes a feedback loop where the immune system, during an inflammatory response, can trigger the release of an endogenous analgesic.

pH-Dependent Release: A novel mechanism for release involves the storage of beta-endorphin in a functional amyloid state within acidic secretory granules. nih.gov Upon exocytosis, the fibrils are exposed to the neutral pH of the bloodstream. This pH shift is proposed to cause the deprotonation of a specific glutamate (B1630785) residue in the peptide, leading to the disassembly of the amyloid fibril and the release of the active hormone monomer. nih.gov

| Factor | Effect on Beta-Endorphin Release | Primary Site of Action | Source(s) |

| Stress / CRH | Stimulation | Anterior Pituitary | mdpi.comtaylorandfrancis.com |

| Serotonin | Stimulation | Pituitary Gland | nih.govdtic.mil |

| Dopamine | Inhibition | Pituitary Gland | nih.gov |

| Noradrenaline | Stimulation | Immune Cells | nih.gov |

| Cytokines (IL-1β, TNFα) | Stimulation | Pituitary Gland | taylorandfrancis.com |

| Increase in pH (from acidic to neutral) | Stimulation (disassembly of amyloid stores) | Secretory Granules (upon exocytosis) | nih.gov |

Receptor Pharmacology and Signal Transduction of Beta Endorphin Human

Opioid Receptor Subtypes and Beta-Endorphin (B3029290) Human Binding Affinity

The opioid receptor family consists of several G-protein coupled receptors (GPCRs), with the mu (μ), delta (δ), and kappa (κ) subtypes being the most well-characterized. nih.govnih.govnih.gov Beta-endorphin exhibits a distinct binding profile across these subtypes, which dictates its functional effects. nih.gov

The mu-opioid receptor (MOR) is unequivocally the principal target for human β-endorphin. nih.govwikipedia.orgnih.gov Research consistently demonstrates that β-endorphin has the highest binding affinity for the MOR compared to any other endogenous opioid peptide. wikipedia.orgwikipedia.orgyoutube.com This high-affinity interaction makes it a primary endogenous ligand for this receptor, which is the same receptor targeted by exogenous opiates like morphine to produce analgesia. youtube.comwikipedia.org

The interaction is highly specific. For instance, studies on SK-N-SH cells, which predominantly express MORs, show that ligands selective for the mu-receptor can displace radiolabeled β-endorphin. nih.gov Furthermore, genetic variations in the human MOR gene can alter this interaction. A common single-nucleotide polymorphism (A118G) results in a variant receptor that binds β-endorphin approximately three times more tightly than the more common version of the receptor. nih.govpnas.org This enhanced binding also translates to a threefold increase in potency for activating downstream signaling pathways, such as G-protein-coupled potassium channels. nih.govpnas.org

While MOR is the primary target, β-endorphin also binds to the delta-opioid receptor (DOR), albeit with a lower affinity than for MOR. nih.govnih.govnih.gov Affinity cross-linking studies using NG-108-15 cells, which exclusively express DORs, have identified specific polypeptides that bind β-endorphin, and this binding is displaced by DOR-selective ligands. nih.gov This interaction is functionally significant; research suggests that the interaction between β-endorphin and the DOR, particularly in the nucleus accumbens, is involved in the neurobiology of addiction, such as the incubation of cocaine craving. nih.govnih.gov This role appears to be distinct from MOR-mediated effects, as the rewarding action of cocaine is diminished in β-endorphin deficient mice but not in MOR knockout mice. nih.govnih.gov

Beta-endorphin demonstrates a low affinity for the kappa-opioid receptor (KOR). nih.gov The KOR's primary endogenous ligands are the dynorphins. nih.govwikipedia.orgoup.com While β-endorphin can act as an agonist at KOR, its interaction is significantly weaker compared to its potent activity at MORs and its moderate interaction with DORs. wikipedia.orgnih.gov

Table 1: Relative Binding Affinity of Human Beta-Endorphin for Opioid Receptor Subtypes This table provides a qualitative summary of research findings.

| Receptor Subtype | Primary Endogenous Ligand(s) | Beta-Endorphin Binding Affinity | Key Research Findings | Citations |

|---|---|---|---|---|

| Mu (MOR) | Endomorphins, Beta-Endorphin | High | Primary, highest affinity endogenous ligand. Affinity is ~3x higher in A118G variant. | wikipedia.orgnih.govwikipedia.orgnih.govpnas.org |

| Delta (DOR) | Enkephalins | Moderate | Binds with lower affinity than to MOR. Interaction implicated in cocaine craving. | nih.govnih.govnih.govnih.gov |

| Kappa (KOR) | Dynorphins | Low | Weak interaction compared to MOR and DOR. | wikipedia.orgnih.govwikipedia.org |

| Epsilon (ε) | Beta-Endorphin (putative) | High (putative) | Proposed as a specific, high-affinity site for β-endorphin, distinct from MOR, DOR, KOR. May be a σ1R-regulated MOR. | nih.govnih.govmdpi.com |

Beyond the classical opioid receptors, extensive research has postulated the existence of a distinct epsilon (ε)-opioid receptor. nih.govnih.gov This putative receptor is characterized by its high sensitivity to β-endorphin but not to selective MOR, DOR, or KOR agonists. nih.gov The existence of the epsilon receptor has been a subject of debate, as it has not been cloned or fully characterized like the other opioid receptors. nih.govnih.gov However, pharmacological and physiological studies provide evidence for its presence, suggesting it mediates a unique pain control system. nih.govnih.gov Stimulation of supraspinal epsilon receptors by β-endorphin is thought to induce the release of Met-enkephalin, which then acts on spinal delta-receptors to produce antinociception. nih.govnih.gov More recent findings propose that the pharmacological entity identified as the epsilon receptor may be a σ1R-regulated MOR, with β-endorphin acting as an endogenous ligand for the sigma-1 receptor (σ1R). mdpi.com

There is evidence that β-endorphin can interact with targets other than classical opioid receptors. nih.gov Studies on Jurkat T-lymphocytes, a human immune cell line, show that β-endorphin can bind to sites on potassium channels. nih.gov This binding occurs near the charybdotoxin/tetraethylammonium binding locus and can be competitively displaced by the K+ channel blocker tetraethylammonium. nih.gov

Additionally, β-endorphin interacts with the immune system, in part, through cytokine receptors. nih.gov It has been shown to decrease the production of pro-inflammatory cytokines like IL-2 and interferon IFN-γ, while increasing levels of the anti-inflammatory cytokine IL-4. nih.gov However, some of these immunomodulatory effects may not be mediated by opioid receptors, as they cannot always be blocked by opioid antagonists like naloxone. nih.gov The β-endorphinergic system has also been implicated in the compensatory response to body sodium overload, suggesting interactions within the neural circuits that regulate blood pressure and sympathetic activity. nih.gov

Intracellular Signaling Cascades Initiated by Beta-Endorphin Human-Receptor Binding

The binding of β-endorphin to its primary target, the mu-opioid receptor, triggers a series of intracellular signaling events characteristic of G-protein coupled receptors. wikipedia.orgwikipedia.org MORs are coupled to inhibitory G-proteins, specifically the Gi/Go family. nih.govwikipedia.orgwikipedia.org

Upon agonist binding, the G-protein is activated and dissociates into its Gα and Gβγ subunits. wikipedia.orgyoutube.com This dissociation initiates several downstream effector pathways:

Modulation of Ion Channels: The dissociated Gβγ subunit plays a crucial role in modulating ion channel activity. wikipedia.orgyoutube.com

Potassium Channel Activation: The Gβγ subunit binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govyoutube.comnih.gov This activation increases the efflux of potassium ions (K+) from the neuron, causing membrane hyperpolarization (a more negative membrane potential). wikipedia.orgyoutube.comnih.gov

Calcium Channel Inhibition: The Gβγ subunit also binds directly to voltage-gated calcium channels (VGCCs), particularly N-type channels, inhibiting their function. wikipedia.orgyoutube.comwikipedia.org This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal. youtube.comnih.govuq.edu.au

The combined effect of membrane hyperpolarization and the inhibition of calcium influx significantly reduces neuronal excitability and suppresses the release of neurotransmitters, such as substance P and glutamate (B1630785), which are critical for the transmission of pain signals. wikipedia.orgnih.govyoutube.com

In addition to the canonical G-protein pathway, opioid receptor activation can also trigger signaling through β-arrestin-dependent pathways, which can lead to the activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK). nih.gov

Table 2: Summary of Intracellular Signaling Events Following Beta-Endorphin-MOR Binding

| Component | Action/Effect | Consequence | Citations |

|---|---|---|---|

| G-protein (Gi/Go) | Activation and dissociation | Initiates downstream signaling | wikipedia.orgnih.govwikipedia.org |

| Adenylyl Cyclase | Inhibition by Gαi/o | Decreased production of cAMP | nih.govwikipedia.orgresearchgate.net |

| Cyclic AMP (cAMP) | Concentration decreases | Reduced activation of PKA and other cAMP-dependent pathways | nih.govwikipedia.orgclinpgx.org |

| GIRK Channels (K+) | Activation by Gβγ | K+ efflux, membrane hyperpolarization | wikipedia.orgyoutube.comnih.govkarger.com |

| Voltage-Gated Ca2+ Channels | Inhibition by Gβγ | Reduced Ca2+ influx | wikipedia.orgyoutube.comnih.govuq.edu.au |

| Neurotransmitter Release | Inhibition | Reduced transmission of signals (e.g., pain) | wikipedia.orgnih.gov |

| β-arrestin Pathway | Activation | Can lead to MAPK/ERK activation, receptor desensitization | nih.govclinpgx.org |

G-Protein Coupled Receptor Mechanisms (Gi/o and potential Gs pathways)

Beta-endorphin primarily functions as an agonist at opioid receptors, which are classic G-protein coupled receptors. wikipedia.orgnih.gov The binding of beta-endorphin to these receptors, predominantly the mu-opioid receptor, induces a conformational change that facilitates the coupling and activation of intracellular heterotrimeric G-proteins. youtube.comkhanacademy.org

The principal signaling pathway engaged by beta-endorphin is mediated by the Gαi/o (inhibitory/other) family of G-proteins. nih.gov Upon receptor activation, the Gαi/o subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), causing its dissociation from the Gβγ dimer. youtube.com The activated Gαi/o subunit then interacts with and inhibits its primary effector enzyme, adenylyl cyclase. mdpi.com

While the Gi/o pathway is the canonical and most well-documented mechanism for beta-endorphin, the complexity of GPCR signaling allows for the possibility of coupling to other G-protein subtypes, a phenomenon known as pleiotropic coupling. nih.gov Some GPCRs can switch their coupling from one G-protein family to another (e.g., from Gs to Gi) depending on factors like ligand type or receptor phosphorylation. nih.gov Although direct, significant coupling of beta-endorphin to Gs (stimulatory) proteins is not its primary mechanism, the potential for such interactions in specific cellular contexts or pathological states remains an area of investigation. For instance, the GLP-1 receptor, another GPCR, can interact with multiple G-proteins including Gs and Gi/o to activate various downstream pathways. nih.gov

| Receptor Target | Primary G-Protein Pathway | Downstream Effector | Reference |

| Mu-Opioid Receptor | Gi/o | Adenylyl Cyclase (Inhibition) | nih.govnih.govmdpi.com |

| Delta-Opioid Receptor | Gi/o | Adenylyl Cyclase (Inhibition) | nih.gov |

| Potential Pathways | Gs | Adenylyl Cyclase (Activation) | nih.govnih.gov |

Attenuation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

A direct and critical consequence of beta-endorphin's engagement with the Gi/o pathway is the attenuation of intracellular cyclic adenosine monophosphate (cAMP) levels. mdpi.com The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of adenosine triphosphate (ATP) to cAMP. youtube.commdpi.com

This reduction in cAMP, a ubiquitous second messenger, has widespread effects on cellular function, as cAMP is a key activator of Protein Kinase A (PKA). mdpi.com By lowering cAMP levels, beta-endorphin effectively dampens PKA-dependent phosphorylation events, which are crucial for regulating numerous cellular processes, including gene transcription and enzyme activity. mdpi.comnih.gov Conversely, activation of the cAMP system has been shown to be a critical step in differentiating hypothalamic neural stem cells into beta-endorphin-producing neurons, highlighting the complex regulatory role of this messenger in the endorphin system. nih.govnih.gov

| Action of Beta-Endorphin | Pathway Component | Result | Reference |

| Binds to Mu-Opioid Receptor | Gi/o Protein Activation | Inhibition of Adenylyl Cyclase | mdpi.com |

| Inhibition of Adenylyl Cyclase | ATP to cAMP Conversion | Decrease in intracellular cAMP | mdpi.com |

| Decrease in cAMP | Protein Kinase A (PKA) | Reduced PKA activity | mdpi.com |

Decrease in Intracellular Calcium Uptake

Beta-endorphin signaling also involves the modulation of intracellular calcium (Ca2+) levels. Research has demonstrated that beta-endorphin can inhibit the influx of calcium into cells. In vitro studies using nerve-ending fractions (synaptosomes) from mouse brains showed that beta-endorphin at nanomolar concentrations inhibited the uptake of 45Ca2+. nih.gov This effect was reversed by the specific opioid antagonist naloxone, confirming that the response was a direct result of opioid receptor activation. nih.gov

Further studies in different cell types have supported this finding. For example, prolonged exposure (1-2 hours) of Jurkat T-lymphocyte cells to beta-endorphin was found to retard intracellular calcium release that is typically stimulated by mitogens. nih.gov The regulation of calcium flux is a key mechanism by which beta-endorphin modulates neurotransmitter release and cellular activation. nih.gov

| Experimental Model | Beta-Endorphin Effect | Key Finding | Reference |

| Mouse Brain Synaptosomes | Inhibition of 45Ca2+ uptake | Effect reversed by naloxone, indicating opioid receptor specificity. | nih.gov |

| Jurkat T-lymphocytes | Retarded intracellular calcium release | Suggests modulation of T-cell activation pathways. | nih.gov |

Activation and Modulation of Mitogen-Activated Protein Kinases (MAPKs)

Beyond the canonical cAMP pathway, beta-endorphin signaling engages the complex network of Mitogen-Activated Protein Kinases (MAPKs). These are a family of serine/threonine kinases that regulate a wide array of cellular processes, including gene expression, apoptosis, and differentiation. The main MAPK pathways modulated by beta-endorphin include ERK1/2, p38, and JNK.

Beta-endorphin has been shown to stimulate the phosphorylation, and therefore activation, of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). In human breast cancer cells, beta-endorphin treatment significantly stimulated the phosphorylation of MAPK/ERK. iu.edu The mechanisms underlying mu-opioid receptor (MOR)-mediated ERK1/2 activation in neurons have been shown to be dependent on G-protein coupled receptor kinase 3 (GRK3) and β-arrestin 3. nih.govnih.gov β-arrestin 2, in particular, appears to be a crucial mediator for MOR-induced ERK1/2 phosphorylation. nih.gov This pathway is distinct from the classical G-protein-cAMP axis and represents an important branch of opioid receptor signal transduction.

Evidence demonstrates that beta-endorphin can activate the p38 MAPK pathway. In a notable study, psychological stress in male rats led to elevated beta-endorphin levels, which in turn activated the p38 MAPK pathway, ultimately promoting apoptosis in testicular Leydig cells. mdpi.com This finding directly implicates the beta-endorphin/p38 MAPK axis in stress-induced cellular responses. mdpi.com Furthermore, the activation of p38 MAPK has been implicated in the expression of beta-endorphin in microglial cells, suggesting a potential positive feedback loop where the peptide can influence its own production through this pathway. nih.gov While some opioid agonists activate p38, the response can be cell-type and agonist-specific. nih.govdntb.gov.ua

The interaction of beta-endorphin with the Jun N-terminal Kinase (JNK) pathway appears to be highly context-dependent. While MAPKs like JNK have been suggested to contribute to beta-endorphin expression in inflammatory and glial cells, direct activation of JNK by beta-endorphin is less consistently reported than for ERK or p38. iu.edu For instance, the opioid peptide endomorphin-2 did not cause significant phosphorylation of JNK in a human myeloid cell line. nih.gov However, other studies have shown that long-acting antagonists for the kappa-opioid receptor can activate the JNK pathway, indicating that the opioid system, in general, does modulate JNK signaling, though the specific role of beta-endorphin as a direct activator may be limited to certain conditions or cell types. dntb.gov.ua

| MAPK Pathway | Effect of Beta-Endorphin/Opioid Signaling | Mediators/Context | Reference |

| ERK1/2 | Activation/Phosphorylation | G-protein coupled receptor kinase 3 (GRK3), β-arrestin 2/3 | iu.edunih.govnih.gov |

| p38 MAPK | Activation/Phosphorylation | Stress-induced signaling in Leydig cells; β-endorphin expression in microglia | mdpi.comnih.gov |

| JNK | Modulation | Context-dependent; can be activated by opioid receptor antagonists | nih.govdntb.gov.ua |

Stimulation of STAT3 and Akt Survival-Promoting Signaling Pathways

Human beta-endorphin has been shown to activate key intracellular signaling pathways that are critical for cell survival and proliferation, namely the Signal Transducer and Activator of Transcription 3 (STAT3) and the Protein Kinase B (Akt) pathways. The activation of these pathways is a crucial aspect of beta-endorphin's function, extending beyond its well-known role in analgesia. This activation is primarily mediated through its interaction with G-protein coupled receptors, predominantly the mu-opioid receptor (MOR). nih.govnih.gov

The STAT3 and Akt pathways are integral to numerous cellular processes. The JAK/STAT pathway, which involves STAT3, and the PI3K/Akt/mTOR pathway are fundamental for regulating cell growth, survival, tumorigenesis, metastasis, and drug resistance. nih.gov Similarly, the Akt/PKB signaling pathway is a critical regulator of cell survival and proliferation in response to growth factors and other extracellular stimuli. nih.gov

Research has demonstrated that beta-endorphin can paradoxically contribute to cancer progression and associated pain through the activation of these survival-promoting signaling pathways. nih.gov In human breast cancer cells (MDA-MB-231), beta-endorphin has been observed to stimulate the phosphorylation of both STAT3 and Akt. nih.gov This suggests a role for endogenous beta-endorphin in modulating cancer biology.

The activation of Akt is a multi-step process that often begins with the activation of phosphoinositide 3-kinase (PI3K). nih.gov This leads to the generation of lipid second messengers that recruit Akt to the cell membrane, where it can be phosphorylated and activated. nih.gov Once activated, Akt can phosphorylate a variety of downstream targets to promote cell survival. nih.govresearchgate.net

The activation of STAT3 can be initiated by various signaling pathways, including those triggered by G-protein coupled receptors. nih.govnih.gov This typically involves phosphorylation, which allows STAT3 to form dimers, translocate to the nucleus, and act as a transcription factor for genes involved in cell survival and proliferation. nih.govnih.gov

Detailed Research Findings on Beta-Endorphin-Induced Phosphorylation

A study investigating the effects of beta-endorphin on human breast cancer cells provided specific data on the time course of STAT3 and Akt phosphorylation. The findings indicate a rapid and significant activation of these survival-promoting kinases.

Key Findings:

Akt/PKB Activation: Beta-endorphin was found to stimulate the phosphorylation of the survival-promoting kinase Akt (also known as Protein Kinase B or PKB). This activation was observed after 5 minutes of incubation and was sustained for up to 30 minutes. nih.gov

STAT3 Activation: The phosphorylation of the mitogenic STAT3 was significantly stimulated after a 5-minute incubation with beta-endorphin. nih.gov

These findings are summarized in the interactive table below, which details the phosphorylation status of these kinases at different time points following beta-endorphin treatment.

| Kinase | Time Point | Phosphorylation Status | Fold Change (vs. Vehicle) | Significance (p-value) |

| Akt (PKB) | 5 min | Stimulated | ~1.5 | <0.05 |

| 30 min | Stimulated | ~1.5 | <0.05 | |

| STAT3 | 5 min | Stimulated | ~2.0 | <0.001 |

| 30 min | Stimulated | ~1.7 | <0.05 |

This table presents a summary of findings on the stimulation of Akt and STAT3 phosphorylation in human MDA-MB-231 breast cancer cells by beta-endorphin. The data is based on research findings reported in the literature. nih.gov

The activation of both the STAT3 and Akt pathways by beta-endorphin highlights a complex role for this endogenous opioid peptide. While it is a key molecule in the body's natural pain-relief system, its ability to stimulate these potent survival-promoting signaling cascades suggests its involvement in other physiological and pathophysiological processes, including cancer biology. nih.gov The co-activation of these pathways can lead to a synergistic effect on cell survival and proliferation. nih.govnih.gov

Regulatory Mechanisms Governing Beta Endorphin Human System Activity

Neurotransmitter and Hormonal Feedback Loops

The synthesis and release of beta-endorphin (B3029290) are tightly controlled by feedback loops involving the central nervous system and the endocrine system. These pathways dictate the magnitude and duration of beta-endorphin activity in response to various stimuli, including stress.

The release of beta-endorphin is intrinsically linked to the Hypothalamic-Pituitary-Adrenal (HPA) axis, a primary neuroendocrine system that governs reactions to stress. The process begins when the hypothalamus releases Corticotropin-Releasing Hormone (CRH). clevelandclinic.orgnih.gov CRH travels to the anterior pituitary gland, stimulating it to cleave the precursor molecule pro-opiomelanocortin (POMC). nih.govnih.gov This cleavage co-releases Adrenocorticotropic Hormone (ACTH) and beta-endorphin. nih.govwikipedia.org ACTH then stimulates the adrenal cortex to produce cortisol. clevelandclinic.orgnih.gov

A critical regulatory feature of this axis is the negative feedback mechanism exerted by cortisol. As cortisol levels rise in the bloodstream, cortisol signals back to both the hypothalamus and the pituitary gland, inhibiting the secretion of CRH and ACTH, respectively. nih.govwikipedia.org This reduction in CRH and ACTH directly curtails the further cleavage of POMC, thereby decreasing the release of beta-endorphin and preventing an excessive or prolonged stress response. wikipedia.org This feedback loop is a crucial component of physiological homeostasis. nih.gov

Table 1: Key Hormones in the HPA Axis Regulation of Beta-Endorphin

| Hormone | Secreting Gland | Primary Function in HPA Axis | Effect on Beta-Endorphin Release |

|---|---|---|---|

| Corticotropin-Releasing Hormone (CRH) | Hypothalamus | Stimulates the anterior pituitary to release ACTH. clevelandclinic.orgnih.gov | Stimulates |

| Adrenocorticotropic Hormone (ACTH) | Anterior Pituitary | Stimulates the adrenal cortex to produce cortisol. nih.govclevelandclinic.org | Co-released with beta-endorphin |

| Cortisol | Adrenal Cortex | Mediates stress response; provides negative feedback to the hypothalamus and pituitary. clevelandclinic.orgwikipedia.org | Inhibits (via negative feedback) |

The relationship between beta-endorphin and the neurotransmitter serotonin (B10506) is characterized by reciprocal regulation. Research indicates that beta-endorphin can influence the serotonin system by inhibiting its release and modulating its turnover in a manner that varies by brain region. nih.gov This effect can be blocked by opioid antagonists, confirming the involvement of opioid receptors. nih.gov

Conversely, serotonin appears to regulate the secretion of beta-endorphin. nih.govnih.gov Studies suggest that serotonin neurons can influence the release of beta-endorphin from the pituitary gland. nih.govdtic.mil This interaction is also region-dependent; for instance, serotonin can increase beta-endorphin secretion in the hypothalamus while having the opposite effect in other areas. nih.gov This complex, bidirectional relationship highlights a sophisticated mechanism for modulating mood, pain, and stress responses.

The primary hormonal drivers for beta-endorphin release are CRH and, subsequently, ACTH, as detailed within the HPA axis. nih.govnih.gov Stressful stimuli trigger the hypothalamus to release CRH, which acts on the anterior pituitary. nih.govyoutube.com This stimulation leads to the processing of POMC, from which both ACTH and beta-endorphin are derived and released into the bloodstream. nih.govnih.gov

Beyond the stress axis, sex hormones also appear to modulate beta-endorphin levels. For example, some studies have noted that menopause is associated with lower plasma concentrations of beta-endorphin in women. researchgate.net Conversely, estradiol (B170435) therapy may reverse this effect, suggesting that estrogen can influence the production or release of beta-endorphin. researchgate.net In animal studies, the inhibitory effect of beta-endorphin on certain behaviors can become facilitatory after priming with estrogen. nih.gov

Genetic Determinants of Beta-Endorphin Human System Function

The functionality of the human beta-endorphin system is significantly influenced by genetic variations. These variations can impact both the production of beta-endorphin and the responsiveness of its target receptors, leading to individual differences in pain perception, stress response, and other physiological and behavioral traits.

POMC Gene Polymorphisms and their Association with Peptide Production

The proopiomelanocortin (POMC) gene provides the blueprint for producing the POMC protein, which is a precursor to several peptide hormones, including beta-endorphin. medlineplus.govmedlineplus.gov Mutations and polymorphisms within the POMC gene can, therefore, directly affect the synthesis and availability of beta-endorphin.

Mutations that lead to a truncated or absent POMC protein result in a deficiency of all POMC-derived peptides, including beta-endorphin. medlineplus.gov This can have wide-ranging physiological consequences. For instance, certain mutations in the POMC gene that disrupt the cleavage site between β-melanocyte-stimulating hormone (β-MSH) and beta-endorphin have been associated with early-onset obesity. nih.govoup.com These mutations can lead to the formation of a fusion protein that is unable to be properly processed, thereby preventing the production of functional beta-endorphin. nih.gov

Research in animal models has further highlighted the importance of the POMC gene in regulating energy homeostasis through its products. A study on Labrador and flat-coat retrievers identified a 14-base-pair deletion in the POMC gene. nih.gov This deletion is predicted to disrupt the production of both β-MSH and beta-endorphin and was found to be significantly associated with increased body weight, adiposity, and food motivation in these dog breeds. nih.gov While animal studies show conflicting results regarding the direct role of beta-endorphin in the feeding and body weight effects of POMC, these findings underscore the critical role of the POMC gene in producing peptides that influence energy balance. oup.com

Table 1: Research Findings on POMC Gene Polymorphisms and Beta-Endorphin Production

| Polymorphism/Mutation | Effect on Beta-Endorphin | Associated Phenotype | Source |

|---|---|---|---|

| Mutations causing truncated/absent POMC protein | Deficiency of beta-endorphin | Proopiomelanocortin deficiency | medlineplus.gov |

| R236G mutation (disrupts cleavage site) | Formation of a fusion protein, preventing beta-endorphin production | Early-onset obesity | nih.govoup.com |

| 14 bp deletion in canine POMC gene | Predicted disruption of beta-endorphin production | Increased weight, adiposity, and food motivation in certain dog breeds | nih.gov |

Opioid Receptor Gene Variations (e.g., OPRM1) and Functional Implications

The primary receptor for beta-endorphin is the mu-opioid receptor, which is encoded by the OPRM1 gene. medlineplus.gov Genetic variations in OPRM1 can alter the structure and function of this receptor, thereby influencing an individual's response to beta-endorphin and other opioids.

One of the most extensively studied polymorphisms in the OPRM1 gene is the A118G single nucleotide polymorphism (SNP), also known as rs1799971. dovepress.com This variation results in an amino acid change from asparagine to aspartate at position 40 of the receptor. dovepress.com Some studies have reported that the G allele of this SNP leads to a mu-opioid receptor variant with a threefold higher binding affinity for beta-endorphin. dovepress.comnih.gov However, other research has not found significant differences in agonist binding between the variants. nih.gov

Functionally, the A118G polymorphism has been linked to variations in pain sensitivity, opioid analgesic response, and susceptibility to addiction. nih.govnih.gov For example, a tendency for a relationship between the minor allele of OPRM1 and increased opioid sensitivity has been observed in patients with chronic pain. nih.gov Furthermore, variations in the OPRM1 gene are thought to contribute to individual differences in the reinforcing effects of substances like alcohol, as these substances can trigger the release of endogenous opioids that act on the mu-opioid receptor. medlineplus.gov The endorphin system, and specifically the mu-opioid receptor, is also thought to play a crucial role in the formation and maintenance of social bonds in primates, including humans. nih.gov

Table 2: Research Findings on OPRM1 Gene Variations and Functional Implications

| Gene Variation | Molecular Effect | Functional Implication | Source |

|---|---|---|---|

| OPRM1 A118G (rs1799971) | Potential threefold increase in binding affinity for beta-endorphin | Associated with variations in opioid sensitivity and addiction risk. dovepress.comnih.gov | dovepress.comnih.govnih.gov |

| OPRM1 gene variations | Altered mu-opioid receptor function | Individual differences in pain perception, opioid response, and social bonding. nih.govnih.gov | nih.govnih.gov |

Environmental and Physiological Modulators of this compound Levels

The levels of beta-endorphin in the human body are not static and can be influenced by a variety of external and internal factors. These modulators play a significant role in the dynamic regulation of the beta-endorphin system.

Influence of Acute and Chronic Stress Exposure

Stress is a potent stimulus for the release of beta-endorphin. youtube.com However, the nature and duration of the stressor appear to determine the response of the beta-endorphin system.

Acute stress has been shown to have a complex effect on beta-endorphin release. In some studies, acute stress led to a decreased responsiveness of the pituitary to corticotropin-releasing factor (CRF), resulting in a blunted release of beta-endorphin. nih.gov It is thought that beta-endorphin is primarily involved in mitigating acute stress responses. nih.gov

In contrast, chronic stress appears to have a different impact. Studies in animal models have shown that chronically stressed rats have an increased content of beta-endorphin in the anterior pituitary lobe. nih.gov This may indicate an increase in the amount of beta-endorphin available in the releasable pools. nih.gov Furthermore, under chronic stress, there can be a substantially increased release of beta-endorphin in response to higher doses of CRF. nih.gov

Impact of Physical Activity and Exercise Intensity

Physical activity is a well-known modulator of beta-endorphin levels, with the intensity and duration of exercise being key determining factors. nih.govcabidigitallibrary.org

Studies have consistently shown that high-intensity exercise leads to a significant increase in plasma beta-endorphin concentrations. researchgate.netunesa.ac.idnih.gov The relationship between exercise intensity and beta-endorphin release appears to be curvilinear. nih.gov At low to moderate intensities, such as 40% and 60% of maximal oxygen uptake (VO2max), beta-endorphin levels may not increase significantly from resting levels. unesa.ac.idnih.gov However, at high intensities, around 80% VO2max, there is a marked elevation in beta-endorphin. unesa.ac.idnih.gov This increase in beta-endorphin during high-intensity exercise is often correlated with the concentration of lactate (B86563), suggesting a link to anaerobic metabolism. nih.gov

The duration of exercise also plays a role. During endurance exercise at a steady state, beta-endorphin levels may not rise until the exercise duration exceeds approximately one hour, after which the increase can be exponential. nih.gov Both aerobic and anaerobic exercise, when performed regularly over the long term, can lead to increased beta-endorphin levels, with anaerobic exercise potentially producing higher levels. unesa.ac.id

Table 3: Research Findings on the Impact of Exercise on Beta-Endorphin Levels

| Exercise Condition | Beta-Endorphin Response | Key Findings | Source |

|---|---|---|---|

| Low to Moderate Intensity (40-60% VO2max) | No significant increase | Levels remain close to resting values. | unesa.ac.idnih.gov |

| High Intensity (80% VO2max) | Significant increase | Levels increase substantially, showing a curvilinear relationship with intensity. | unesa.ac.idnih.gov |

| Short-term Anaerobic Exercise | Increase | The extent of the increase correlates with lactate concentration. | nih.gov |

| Endurance Exercise (>1 hour) | Exponential increase | Levels rise significantly after approximately one hour of sustained activity. | nih.gov |

| High-Intensity Interval Training (HIIT) | Greater increase than moderate aerobics | HIIT is effective at stimulating endorphin release, though may be associated with discomfort. | unesa.ac.id |

Effects of Nutritional State and Food Deprivation on this compound Levels

The nutritional state of an individual, including periods of food deprivation, can influence hypothalamic beta-endorphin levels. However, the effects appear to vary depending on the duration of the deprivation.

Acute food deprivation, typically less than 48 hours, has been shown to increase beta-endorphin levels. nih.gov For instance, a 24-hour period of food deprivation can lead to increased hypothalamic beta-endorphin. nih.gov In contrast, chronic food restriction has been found to decrease beta-endorphin levels in the arcuate nucleus. nih.gov

The role of beta-endorphin in feeding behavior is complex. Some research suggests that endogenous beta-endorphin may not be significantly involved in hunger-associated increases in food intake following deprivation. nih.govnih.gov Instead, it may play a more modest role in mediating palatability-driven feeding, or "binge-eating" behavior, particularly with high-fat diets. nih.govnih.gov Studies have also reported lower plasma beta-endorphin levels in individuals with bulimia compared to controls, with an inverse correlation between endorphin levels and the severity of bulimic symptoms. researchgate.net

Developmental Factors and Early Life Adversity (e.g., maternal separation)

The development of the endogenous opioid system, including the this compound system, is a complex process influenced by a variety of factors from the prenatal period through early childhood. Exposure to adversity during these critical developmental windows can lead to lasting changes in the beta-endorphin system, potentially increasing vulnerability to various physical and mental health issues later in life.

Prenatal and Perinatal Influences

The foundation for the beta-endorphin system is laid in utero. The stress of labor and delivery represents one of the earliest significant activators of this system. Studies have shown that the process of vaginal delivery is associated with a marked increase in maternal plasma beta-endorphin concentrations. nih.gov For instance, one study reported a mean maternal plasma concentration of beta-endorphin in the vaginal delivery group of 40.3 ± 5.6 fmol/ml, significantly higher than in mothers who underwent cesarean sections. nih.gov Interestingly, the same study found no significant difference in the mean cord levels of beta-endorphin among neonates born via vaginal delivery, cesarean section in early labor, or elective cesarean section, suggesting that the stress of labor primarily impacts maternal, rather than fetal, beta-endorphin release at the time of birth. nih.gov

However, umbilical cord beta-endorphin levels are not without significance. Research has indicated a link between cord blood beta-endorphin concentrations and later developmental outcomes. One study with 106 low-risk deliveries found that depressed cord beta-endorphin levels were predictive of more neurological soft signs on day two of life, lower mental development at six months, and lower motor scores at 36 months. nih.gov This suggests that higher levels of stress-independent beta-endorphin may play a role in healthy motor development. nih.gov

The concentration of beta-endorphin is also notably high in human colostrum, the first form of milk produced after birth. It has been reported that beta-endorphin levels in colostrum can be approximately twice as high as in maternal plasma. researchgate.netnih.gov These levels are highest in mothers who have had a vaginal delivery compared to those who have had a cesarean section and tend to decrease as lactation progresses. nih.gov This early postnatal supply of beta-endorphin through breast milk may contribute to the infant's adaptation to life outside the womb and influence the development of various biological functions. nih.govfiocruz.br

Maternal Separation and Early Life Stress

Animal models, particularly those involving maternal separation in rodents, have provided significant insights into the long-term consequences of early life stress on the beta-endorphin system. These studies demonstrate that repeated maternal separation during the neonatal period can lead to age- and sex-dependent alterations in behavior and neurochemistry. For example, one study found that maternal separation in mice led to decreased locomotor activity in adolescence but increased it in adulthood. nih.gov These effects were also dependent on the presence of beta-endorphin and varied between males and females, highlighting a sexually dimorphic influence of this opioid peptide. nih.gov

In these animal models, maternal separation has been shown to increase the rewarding effects of substances like alcohol, particularly in males deficient in beta-endorphin. nih.gov This suggests that early life stress may sensitize individuals to the reinforcing properties of drugs of abuse by altering the endogenous opioid system. The underlying mechanism is thought to involve the dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, a central stress response system in which beta-endorphin plays an integral regulatory role. nih.gov

Childhood Trauma and Long-Term Outcomes

In humans, a history of childhood adversity, including abuse and neglect, is strongly associated with an increased risk for a range of psychiatric conditions, such as depression, anxiety disorders, and substance use disorders. nih.gov While direct measurement of beta-endorphin levels in children following trauma is ethically and practically challenging, indirect evidence from studies on adults with histories of childhood adversity points towards a dysregulated beta-endorphin system.

Research has shown that individuals with a history of childhood trauma may have an altered response to opioids. A study comparing the effects of morphine on healthy adults found that those with a history of severe childhood abuse and neglect reported more euphoria and a stronger desire for another dose compared to those without such a history. This suggests that early life trauma may sensitize individuals to the pleasurable effects of opioids, potentially by "dampening" the endogenous opioid system. researchgate.net

Furthermore, studies in adults with post-traumatic stress disorder (PTSD), which can be a consequence of childhood trauma, have found lower basal plasma beta-endorphin levels compared to healthy controls. duke.edu This finding of a chronic endogenous opioid depletion in individuals with a history of trauma supports the hypothesis that early life adversity can lead to long-lasting changes in the beta-endorphin system. duke.edu Research has also identified elevated serum beta-endorphin levels in individuals with a history of emotional abuse and neglect who exhibit repetitive suicidal behaviors, suggesting a complex role for this peptide in the context of severe psychopathology. nih.gov

The following tables present data from research studies investigating beta-endorphin levels in various contexts related to developmental factors and early life adversity.

Table 1: Maternal and Neonatal Plasma Beta-Endorphin Levels During Delivery

| Group | Maternal Plasma Beta-Endorphin (fmol/ml, mean ± SE) | Neonatal Cord Plasma Beta-Endorphin (fmol/ml, mean ± SE) |

| Vaginal Delivery (n=15) | 40.3 ± 5.6 | 21.3 ± 2.9 |

| Cesarean Section in Labor (n=13) | 8.2 ± 1.2 | 23.3 ± 5.6 |

| Cesarean Section without Labor (n=12) | 8.5 ± 1.2 | 15.6 ± 2.8 |

| Data from Kofinas et al., 1985 nih.gov |

Table 2: Umbilical Cord and Maternal Plasma Beta-Endorphin Concentrations in Low-Risk Deliveries

| Measurement | Geometric Mean (pg/ml) | Range (pg/ml) |

| Maternal Plasma Beta-Endorphin (n=106) | 128 | 33-533 |

| Umbilical Cord Plasma Beta-Endorphin (n=106) | 196 | 70-579 |

| Data from a 1997 study on umbilical cord beta-endorphin and child development. nih.gov |

Table 3: Beta-Endorphin Concentrations in Human Milk Postpartum

| Delivery Method | Colostrum (Day 4) Beta-Endorphin (ng/ml, mean ± SD) | Transitional Milk (Day 10) Beta-Endorphin (ng/ml, mean ± SD) | Mature Milk (Day 30) Beta-Endorphin (ng/ml, mean ± SD) |

| Vaginal Delivery at Term (n=14) | Significantly higher than Cesarean Section group | Not specified | No significant difference between groups |

| Preterm Vaginal Delivery (n=14) | Highest concentrations | Highest concentrations | No significant difference between groups |

| Elective Cesarean Section at Term (n=14) | Lower concentrations | Not specified | No significant difference between groups |

| Adapted from a study on beta-endorphin concentrations in human milk. nih.gov |

Table 4: Basal Plasma Beta-Endorphin in Prepubertal Sons with and without Familial Risk for Substance Use Disorders

| Group | Finding |

| Sons of Alcoholic Fathers | No significant difference in fasting basal plasma beta-endorphin concentrations compared to controls. |

| Sons of Drug-Dependent Fathers | No significant difference in fasting basal plasma beta-endorphin concentrations compared to controls. |

| Normal Control Boys | - |

| Based on a study investigating the 'opioid deficiency hypothesis'. nih.gov |

Table 5: Plasma Beta-Endorphin Levels in Adolescents with Non-Suicidal Self-Injury (NSSI)

| Group | Finding |

| Adolescents with NSSI (n=94) | Lower plasma beta-endorphin levels compared to healthy controls. |

| Healthy Controls (n=35) | - |

| From a study on pain sensitivity and plasma beta-endorphin in adolescent NSSI. researchgate.net |

Advanced Methodologies for Beta Endorphin Human Research

In Vitro Experimental Paradigms for Beta-Endorphin (B3029290) Human Studies

In vitro models provide a controlled environment to dissect the molecular and cellular mechanisms of beta-endorphin action, free from the systemic complexities of a whole organism.

Primary cell cultures and established cell lines are invaluable tools for studying the direct effects of human beta-endorphin on specific cell types. Human articular chondrocytes, for instance, have been used to investigate the role of beta-endorphin in cartilage homeostasis. Studies have shown that beta-endorphin can influence intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, in these cells tandfonline.com.

Immune cells are another critical target for beta-endorphin research. Various studies have demonstrated that immune cells, including lymphocytes, monocytes, and macrophages, not only respond to beta-endorphin but can also produce and secrete it researchgate.netoup.com. This localized production is particularly relevant in the context of inflammation. In vitro experiments using primary immune cells or cell lines like murine lymphoid EL-4 cells have revealed that beta-endorphin can modulate immune functions such as cell proliferation, cytokine production (e.g., IL-2), and antibody synthesis mdpi.comnih.gov. The effects can be complex and concentration-dependent, with some studies reporting biphasic responses where low concentrations of beta-endorphin enhance an immune response, while high concentrations are inhibitory nih.gov.

Human neuroblastoma cell lines (e.g., IMR-32, NMB, Kelly) have also been instrumental in identifying and characterizing specific binding sites for human beta-endorphin, particularly highlighting the importance of the C-terminal segment of the peptide for binding nih.gov.

Table 1: Effects of Beta-Endorphin on Different Cell Types in Vitro This table is interactive. Click on the headers to sort.

| Cell Type | Model System | Observed Effects of Beta-Endorphin | Key Findings |

|---|---|---|---|

| Human Articular Chondrocytes | Primary Cell Culture | Modulation of MAPK signaling pathways (ERKp44/p42, p38, JNK) tandfonline.com. | Affects intracellular signaling relevant to cartilage health and disease. |

| Immune Cells (General) | Primary Leukocytes | Can be a source of beta-endorphin, expressing the necessary machinery for its synthesis and release oup.com. | Immune cells actively participate in endogenous opioid signaling. |

| Lymphocytes | Spleen-derived cells, primary cultures | Biphasic effect on proliferation and antibody production mdpi.comnih.gov. Can enhance lymphokine production in cells from cancer patients nih.gov. | Modulates adaptive immune responses in a dose-dependent manner. |

| EL-4 Cells | Murine Lymphoid Cell Line | Increased production of Interleukin-2 (IL-2), a T-cell growth factor nih.gov. | Suggests a role in promoting immune tolerance. |

Receptor binding assays are fundamental for quantifying the interaction between beta-endorphin and its receptors, primarily the mu, delta, and kappa opioid receptors wikipedia.org. These assays typically use a radiolabeled form of beta-endorphin (e.g., tritiated beta-endorphin) as the primary ligand, which is incubated with membrane preparations from tissues or cells known to express opioid receptors nih.gov. By measuring the displacement of the radioligand by unlabeled beta-endorphin or its synthetic analogs, researchers can determine the binding affinity (Kd) and receptor density (Bmax).

These studies have been crucial in establishing that beta-endorphin has the highest affinity for the µ-opioid receptor wikipedia.orgmedchemexpress.com. Furthermore, such assays have demonstrated that both the N-terminal and C-terminal portions of the beta-endorphin molecule are involved in its interaction with opioid receptors nih.gov. Functional ligand studies extend these findings by assessing the cellular response following receptor binding. For example, after beta-endorphin binds to its receptor, downstream effects like the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) and decreased calcium uptake can be measured to confirm the agonist activity of the peptide nih.gov. These functional assays are critical for distinguishing between receptor agonists, which activate the receptor, and antagonists, which block it.

Biochemical and Analytical Techniques for Peptide Quantification and Characterization

Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are two widely used immunochemical techniques for the quantification of beta-endorphin in various human biological fluids, including plasma, serum, and cerebrospinal fluid. These methods are valued for their high sensitivity and specificity, which are crucial for detecting the typically low physiological concentrations of this peptide.

Radioimmunoassay (RIA) is a classic technique that involves a competitive binding reaction. In a typical beta-endorphin RIA, a known quantity of radiolabeled beta-endorphin (e.g., labeled with Iodine-125) competes with the unlabeled beta-endorphin present in a sample for a limited number of specific antibody binding sites. After reaching equilibrium, the antibody-bound fraction is separated from the unbound fraction, and the radioactivity of the bound fraction is measured. The concentration of beta-endorphin in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve. A highly sensitive and specific homologous RIA for the direct measurement of human beta-endorphin has been developed, capable of detecting as little as 5 pg per tube.

Enzyme-Linked Immunosorbent Assay (ELISA) is another immunoassay format that utilizes an enzyme-linked antibody to detect the target antigen. For beta-endorphin, a competitive ELISA is often employed. In this setup, a microtiter plate is coated with a known amount of beta-endorphin. The sample containing unknown amounts of beta-endorphin is added to the wells along with a specific primary antibody. The beta-endorphin in the sample competes with the coated beta-endorphin for binding to the antibody. After an incubation period, a secondary antibody conjugated to an enzyme (such as horseradish peroxidase) is added, which binds to the primary antibody. Finally, a substrate is added that produces a colorimetric, chemiluminescent, or fluorescent signal upon reaction with the enzyme. The intensity of the signal is inversely proportional to the concentration of beta-endorphin in the sample. The minimal detection limit for some sensitive ELISA systems for beta-endorphin can be as low as approximately 0.4 fmol/well.

| Technique | Principle | Typical Sensitivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled antigen to a specific antibody. | ~5 pg/tube | High sensitivity and specificity. | Requires handling of radioactive materials and has a limited shelf life of reagents. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding of antigen to a specific antibody, with detection via an enzyme-linked secondary antibody and substrate reaction. | ~0.4 fmol/well | High sensitivity, no radioactive materials, stable reagents. | Can be susceptible to matrix effects from biological samples. |

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical tool for the definitive identification and precise quantification of beta-endorphin in biological matrices. This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high mass accuracy and structural elucidation power of mass spectrometry.

The methodology typically involves the extraction and purification of beta-endorphin from the biological sample, often using solid-phase extraction. The extract is then subjected to reversed-phase HPLC to separate beta-endorphin from other endogenous peptides and potential interfering substances. The eluent from the HPLC is then introduced into the mass spectrometer.

For quantification, a stable isotope-labeled internal standard of beta-endorphin is added to the sample at the beginning of the extraction process. This internal standard, which has a slightly higher mass due to the incorporation of heavy isotopes (e.g., Deuterium), co-elutes with the endogenous beta-endorphin. The mass spectrometer can distinguish between the endogenous and the labeled peptide based on their mass-to-charge ratio (m/z). By comparing the peak areas of the endogenous beta-endorphin to the internal standard, a highly accurate and precise quantification can be achieved.

Tandem mass spectrometry (MS/MS) is often employed for enhanced specificity. In this approach, the parent ion of beta-endorphin is selected and fragmented, and the resulting fragment ions are detected. This provides a unique fragmentation pattern that serves as a molecular fingerprint for beta-endorphin, further confirming its identity. This method offers the highest molecular specificity for the measurement of a fully post-translationally modified peptide. addgene.org

Western blotting is a widely used technique to detect specific proteins in a complex mixture, such as a cell lysate or tissue homogenate. While Western blotting is a cornerstone of protein analysis, its direct application for the detection of beta-endorphin is challenging due to the peptide's small size (approximately 3.5 kDa). Small peptides can be difficult to efficiently transfer to and retain on the blotting membrane.

Therefore, in the context of beta-endorphin research, Western blotting is more commonly and effectively used to analyze the expression of its precursor protein, pro-opiomelanocortin (POMC), which has a molecular weight of around 29 kDa. affbiotech.com By measuring the levels of POMC, researchers can indirectly assess the potential for beta-endorphin production.

The Western blotting procedure for POMC involves the following key steps:

Protein Extraction: Proteins are extracted from cells or tissues using appropriate lysis buffers.

Gel Electrophoresis: The protein extract is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a solid-phase membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF).

Blocking: The membrane is incubated with a blocking agent (such as non-fat milk or bovine serum albumin) to prevent non-specific binding of the antibodies.

Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes POMC. Subsequently, a secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added to bind to the primary antibody.

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (chemiluminescent or colorimetric), which is then captured on film or by a digital imager.

The intensity of the resulting band corresponding to POMC provides a semi-quantitative measure of its expression level. While this method does not directly measure beta-endorphin, it provides valuable information about the upstream regulation of its synthesis.

| Target Protein | Application in Beta-Endorphin Research | Key Considerations |

|---|---|---|

| Pro-opiomelanocortin (POMC) | Indirectly assesses the potential for beta-endorphin synthesis by measuring the expression of its precursor. | Antibody specificity for POMC is crucial. Provides information on protein expression, not peptide processing or secretion. |

| Beta-Endorphin | Direct detection is challenging due to its small size, leading to poor membrane retention and transfer efficiency. | Requires specialized protocols and membranes for small peptide analysis. Often, other methods like RIA, ELISA, or LC-MS are preferred for direct quantification. |

Molecular Biology and Imaging Approaches

Reverse transcription-polymerase chain reaction (RT-PCR) and quantitative RT-PCR (qRT-PCR) are highly sensitive molecular techniques used to detect and quantify messenger RNA (mRNA) levels, providing insights into gene expression. In the context of beta-endorphin research, these methods are applied to measure the expression of the pro-opiomelanocortin (POMC) gene, as beta-endorphin is derived from the post-translational processing of the POMC protein.

RT-PCR is a qualitative or semi-quantitative method that involves two main steps. First, the enzyme reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand from the POMC mRNA template. Second, the newly synthesized cDNA is amplified using PCR with primers specific to the POMC gene. The resulting PCR products are then visualized using gel electrophoresis. The presence of a band of the expected size indicates the expression of the POMC gene.